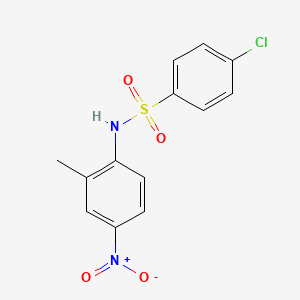![molecular formula C20H20N6O6 B11944381 N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)
N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) is a chemical compound with the molecular formula C20H20N6O6 and a molecular weight of 440.41 g/mol It is known for its unique structure, which includes two 3-nitrobenzylidene hydrazide groups connected by an adipic acid moiety
Vorbereitungsmethoden
The synthesis of ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) typically involves the reaction of adipic acid dihydrazide with 3-nitrobenzaldehyde . The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The compound can form Schiff bases with aldehydes and ketones under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s ability to form Schiff bases makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) involves its ability to form Schiff bases with aldehydes and ketones. This reaction is facilitated by the presence of the hydrazide groups, which act as nucleophiles.
Vergleich Mit ähnlichen Verbindungen
ADIPIC BIS((3-NITROBENZYLIDENE)HYDRAZIDE) can be compared with other similar compounds, such as:
- ADIPIC BIS((1-NAPHTHYLMETHYLENE)HYDRAZIDE)
- ADIPIC BIS((4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE)
- ADIPIC BIS((2-HYDROXYBENZYLIDENE)HYDRAZIDE)
- ADIPIC BIS((ALPHA,4-DIMETHYLBENZYLIDENE)HYDRAZIDE)
These compounds share a similar core structure but differ in the substituents attached to the benzylidene hydrazide groups.
Eigenschaften
Molekularformel |
C20H20N6O6 |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H20N6O6/c27-19(23-21-13-15-5-3-7-17(11-15)25(29)30)9-1-2-10-20(28)24-22-14-16-6-4-8-18(12-16)26(31)32/h3-8,11-14H,1-2,9-10H2,(H,23,27)(H,24,28)/b21-13+,22-14+ |
InChI-Schlüssel |
OIGXARFYWZPPQG-JFMUQQRKSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)





![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)





